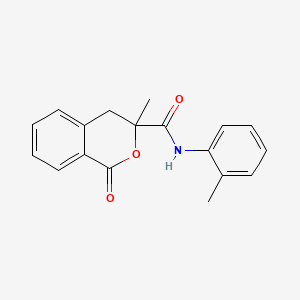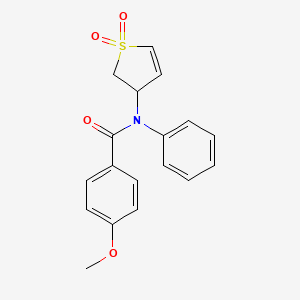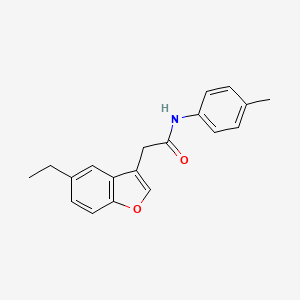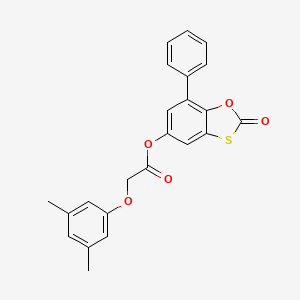
3-Methyl-1-oxo-isochroman-3-carboxylic acid o-tolylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-METHYL-N-(2-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is a synthetic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzopyran core, which is a fused ring system consisting of a benzene ring and a pyran ring, along with various functional groups that contribute to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-(2-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methylphenylamine with a suitable benzopyran precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-METHYL-N-(2-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted benzopyran derivatives with different functional groups.
科学研究应用
3-METHYL-N-(2-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and biochemical pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-METHYL-N-(2-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects.
相似化合物的比较
Similar Compounds
Similar compounds to 3-METHYL-N-(2-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE include other benzopyran derivatives with different substituents on the aromatic rings or the pyran ring. Examples include:
- 3-METHYL-N-(2-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-4-CARBOXAMIDE
- 3-METHYL-N-(2-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-5-CARBOXAMIDE
Uniqueness
The uniqueness of 3-METHYL-N-(2-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE lies in its specific substitution pattern and the resulting biological activity. The presence of the 2-methylphenyl group and the specific positioning of the carboxamide group contribute to its distinct pharmacological properties and potential therapeutic applications.
属性
分子式 |
C18H17NO3 |
|---|---|
分子量 |
295.3 g/mol |
IUPAC 名称 |
3-methyl-N-(2-methylphenyl)-1-oxo-4H-isochromene-3-carboxamide |
InChI |
InChI=1S/C18H17NO3/c1-12-7-3-6-10-15(12)19-17(21)18(2)11-13-8-4-5-9-14(13)16(20)22-18/h3-10H,11H2,1-2H3,(H,19,21) |
InChI 键 |
JKDCZWLNYZIZQC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [2-(3,4-dimethoxyphenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11409698.png)
![methyl 4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B11409704.png)

![7-methyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11409724.png)
![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11409726.png)
![N-(2-fluorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11409738.png)
![N-benzyl-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B11409744.png)


![8-(4-methoxyphenyl)-3-(3-methylbutyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11409785.png)




